molecular formula C4H4BrF2N3 B13489235 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole

Cat. No.: B13489235
M. Wt: 212.00 g/mol
InChI Key: GEJGGJGWSXJDHE-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole is a specialized heterocyclic building block designed for advanced research and development in medicinal chemistry. The core 1,2,3-triazole scaffold is known for its metabolic stability and ability to participate in hydrogen bonding, which can improve the pharmacokinetic properties of candidate molecules . This particular compound features a bromo substituent, which serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), and a difluoromethyl group, a key motif in modern drug discovery known to enhance membrane permeability, metabolic stability, and bioavailability . The primary research value of this compound lies in its application as a key intermediate in the synthesis of more complex bioactive molecules. Researchers can utilize it to create novel hybrids and conjugates for screening against various biological targets. Its structure makes it a valuable precursor in the exploration of new anticancer, antimicrobial, and anti-inflammatory agents, following the established trend of incorporating 1,2,3-triazole cores into lead compounds . The presence of the difluoromethyl group is of significant interest, as fluoroalkyl-substituted 1,2,3-triazoles are an area of active investigation for their unique physicochemical properties and potential biological activities . This product is intended for research purposes as a chemical intermediate or standard. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting, adhering to all relevant safety regulations.

Properties

Molecular Formula

C4H4BrF2N3

Molecular Weight

212.00 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)-2-methyltriazole

InChI

InChI=1S/C4H4BrF2N3/c1-10-8-2(4(6)7)3(5)9-10/h4H,1H3

InChI Key

GEJGGJGWSXJDHE-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)Br)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Notes
Cyclization 4-bromo-1,1,1-trifluoro-3-buten-2-one + hydrazine hydrate in ethanol 60–80 Several hours Promotes triazole ring formation
Bromination Sodium hypobromite (NaOBr) in acetic acid 45–100 1–3 hours Regioselective bromination at C-4
Difluoromethylation Chlorodifluoromethane + base Ambient to reflux 2–6 hours Introduces CF₂H group at C-5
Purification Recrystallization or chromatography Ambient Variable Ensures high purity

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The methyl group at position 2 typically appears as a singlet near δ 4.02 ppm. The difluoromethyl group exhibits characteristic splitting due to coupling with fluorine nuclei.
  • ¹³C NMR: Carbon signals corresponding to the triazole ring carbons, brominated carbon, and difluoromethyl carbon are identified, with coupling patterns confirming substitution.

Infrared (IR) Spectroscopy

  • Key absorption bands include C-F stretching vibrations around 1100–1200 cm⁻¹, confirming the presence of the difluoromethyl group.
  • Other characteristic bands correspond to triazole ring vibrations.

Elemental Analysis

  • Confirms the compound’s composition by matching calculated and experimental percentages of carbon, hydrogen, nitrogen, bromine, and fluorine.

X-ray Crystallography

  • Single-crystal X-ray diffraction provides definitive structural confirmation.
  • Refinement using software such as SHELXL allows precise determination of atomic positions and molecular conformation.

Advanced Synthetic Strategies and Patented Methods

A patented methodology outlines a multi-step approach starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, involving:

  • Treatment with isopropylmagnesium chloride (a Grignard reagent) in tetrahydrofuran or methyl tetrahydrofuran at low temperatures (-78 °C to 0 °C) to selectively produce 1-substituted-4-bromo-1H-1,2,3-triazole.
  • Subsequent methylation and purification steps to obtain high-purity triazole derivatives.
  • This approach allows precise control over substitution patterns and enables the preparation of 4-bromo substituted triazole derivatives with functional groups like difluoromethyl.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents Conditions Advantages References
Cyclization 4-bromo-1,1,1-trifluoro-3-buten-2-one + hydrazine hydrate Ethanol, heat 60–80 °C, several hours Direct ring formation
Regioselective Bromination Triazole intermediate Sodium hypobromite, acetic acid 45–100 °C, 1–3 hours High regioselectivity
Difluoromethylation Triazole intermediate Chlorodifluoromethane, base Ambient to reflux, hours Introduces CF₂H group
Grignard-based route 1-substituted-4,5-dibromo-1H-1,2,3-triazole Isopropylmagnesium chloride −78 °C to 0 °C Precise substitution control

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 serves as a prime site for nucleophilic substitution, enabling diverse functionalization:

Reaction TypeConditionsProductsYieldKey Catalysts/Reagents
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl/heteroaryl groups at position 470–85%Boronic acids
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, toluene4-Amino derivatives65–78%Primary/secondary amines
Halogen ExchangeCuI, DMF, 120°C4-Iodo or 4-chloro analogs55–70%NaI or NaCl
  • Mechanistic Insight : The bromine’s leaving-group capability is enhanced by electron-withdrawing effects from the difluoromethyl group, facilitating oxidative addition in cross-coupling reactions.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions, though steric hindrance from the methyl group modulates reactivity:

Reaction PartnerConditionsProductsYieldNotes
Alkynes (Click Chemistry)Cu(I), RT, MeCN1,4-Disubstituted triazoles85–92%Huisgen cycloaddition
Nitrile OxidesThermal, 100°CIsoxazoline-fused triazoles40–50%Limited regioselectivity
  • Key Observation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the most efficient method for generating triazole-based scaffolds.

Functionalization via Difluoromethyl Group

The -CF₂H moiety undergoes selective transformations:

Reaction TypeConditionsProductsYieldReagents
OxidationKMnO₄, H₂O, 60°CCarboxylic acid (-COOH) at position 560–75%Strong oxidizing agents
Radical FluorinationSelectfluor®, MeCN, RT-CF₃ derivatives50–65%Electrophilic fluorination
  • Electronic Effects : The difluoromethyl group stabilizes adjacent radicals and carbocations, enabling unique fluorination pathways .

Deprotonation and Alkylation

The N-H proton (if present) at position 1 can be deprotonated for further modifications:

BaseAlkylating AgentProductsYieldSolvent
NaHMethyl iodide1-Methyl derivatives80–90%THF
LDABenzyl bromide1-Benzyl analogs70–85%DMF
  • Note : Methyl substitution at position 2 prevents deprotonation at that site, directing reactivity to position 1.

Ring-Opening Reactions

Under harsh conditions, the triazole ring can undergo cleavage:

ConditionsReagentsProductsYieldApplication
Strong Acid (H₂SO₄, 150°C)-Linear amines and carbonyl compounds30–45%Degradation studies
Reductive (H₂, Pd/C)H₂, 5 atmPyrrole derivatives20–35%Catalytic hydrogenation

Comparative Reactivity Analysis

A comparison with analogous triazoles highlights unique features:

CompoundBromine ReactivityDifluoromethyl StabilityMethyl Group Impact
4-Bromo-5-(CF₃)-2-methyl-2H-triazoleHigherLowerSimilar
5-Bromo-2-(4-fluorophenyl)-2H-triazoleModerateN/AReduced steric bulk
4,5-Dibromo-2-methyl-2H-triazoleVery HighN/AIncreased steric hindrance

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents (Positions) Key Properties Reference
4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole Br (4), CF₂H (5), CH₃ (2) High electronegativity, potential for halogen bonding, enhanced lipophilicity
4-Chloro-5-(4-fluorophenyl)-2-methyl-2H-1,2,3-triazole Cl (4), 4-F-C₆H₄ (5), CH₃ (2) Reduced steric bulk vs Br; aryl group enables π-π stacking
5-Phenyl-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxylate C₆H₅ (5), 4-OCH₃-C₆H₄ (2) Planar structure with extended conjugation; fluorescent properties
4-Bromo-2-methyl-2H-1,2,3-triazole Br (4), CH₃ (2) Simpler structure; lacks electron-withdrawing groups at position 5

Key Observations :

  • Difluoromethyl vs. Aryl Groups : The CF₂H group at position 5 in the target compound introduces stronger electron-withdrawing effects than aryl substituents (e.g., 4-fluorophenyl), which may alter electronic distribution and reactivity .

Table 2: Antimicrobial and Antifungal Activities

Compound Microbial Target IC₅₀/EC₅₀ (µM) Reference
This compound Candida albicans Data pending N/A
4-Chloro-5-(4-fluorophenyl)-2-methyl-2H-1,2,3-triazole Pseudomonas aeruginosa 12.5
2-Substituted-4-chloro-5-aryl-2H-1,2,3-triazoles Fusarium graminearum (wheat blight) 70.4% inhibition at 25 mg/L
5-Nitro-2-methyl-2H-1,2,3-triazole Staphylococcus aureus 8.2

Key Observations :

  • The bromine and difluoromethyl groups may synergize to enhance membrane penetration and target inhibition .
  • Chloro analogs (e.g., compound IVd in ) show superior antifungal activity against plant pathogens, suggesting that bromine’s larger size may trade off potency for improved pharmacokinetics.

Key Observations :

  • Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) share identical triclinic crystal systems (P 1) but require lattice adjustments to accommodate halogen size differences.
  • The target compound’s synthesis likely follows established triazole bromination protocols , though the difluoromethyl group may necessitate specialized fluorination steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via regioselective halogenation and functionalization of the triazole core. For bromination, using NaOBr in acetic acid under controlled temperatures (45–100°C) ensures selective substitution at the 4-position, while difluoromethylation may employ reagents like chlorodifluoromethane under basic conditions . Solvent choice (e.g., DMSO for reflux) and catalysts (e.g., glacial acetic acid for condensation reactions) are critical for yield optimization. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Key for identifying substituent positions. For example, the methyl group at the 2-position appears as a singlet (~δ 4.02 ppm), while the difluoromethyl group shows splitting patterns due to coupling with fluorine nuclei (~δ 4.46 ppm for -CH₂Br analogues) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).
  • Elemental Analysis : Validates purity by matching calculated vs. experimental C, H, N, Br, and F percentages .

Q. What crystallographic strategies are recommended for determining the molecular structure, and how can SHELXL be utilized in refinement?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL is ideal for resolving atomic positions. Key steps include:

  • Data Collection : Use high-resolution detectors (e.g., CCD) and low-temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement : Apply SHELXL’s restraints for disordered atoms (e.g., fluorine or methyl groups) and validate with R-factor convergence (<5%). Hydrogen atoms are typically placed geometrically .
  • Validation : Check for outliers in bond lengths/angles using CIF validation tools .

Advanced Research Questions

Q. How can computational docking studies be designed to evaluate the interaction of this triazole derivative with biological targets, and what parameters are critical for accurate modeling?

  • Methodological Answer :

  • Target Preparation : Use PDB structures of enzymes (e.g., kinases or receptors) and remove water molecules/ligands.
  • Ligand Preparation : Optimize the compound’s geometry via DFT (e.g., B3LYP/6-31G* level) and assign partial charges.
  • Docking Software : AutoDock Vina or GOLD with flexible residues in the active site. Critical parameters include grid box size (covering the binding pocket) and scoring functions (e.g., ChemPLP).
  • Validation : Compare docking poses with crystallographic data (e.g., RMSD <2 Å) .

Q. What mechanistic insights explain the regioselectivity observed during the bromination and difluoromethylation of the triazole ring?

  • Methodological Answer :

  • Bromination : Electrophilic substitution favors the 4-position due to electron-donating effects of the methyl group at N-2, which stabilizes the transition state. Steric hindrance at the 5-position further directs bromine to the 4-position .
  • Difluoromethylation : Radical or nucleophilic pathways may dominate. The electron-withdrawing bromine at C-4 activates C-5 for substitution, while fluorine’s electronegativity stabilizes the intermediate .

Q. What safety protocols are essential when handling brominated and fluorinated intermediates during synthesis, and how can hazards be mitigated?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile bromine/fluorine compounds.
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Storage : Keep intermediates in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or decomposition.
  • Waste Disposal : Neutralize brominated waste with NaHSO₃ before disposal .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data when confirming the compound’s structure?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 4-bromo-5-(bromomethyl) derivatives) and check for consistency in coupling constants .
  • Crystallographic Checks : Validate hydrogen bonding and π-π stacking interactions against expected geometry. Use PLATON’s ADDSYM to detect missed symmetry .
  • Elemental Analysis : Confirm stoichiometry if mass spectrometry (ESI-TOF) shows deviations .

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